2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazepines
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-20(2)12-26-17-11-15(8-9-16(17)23(3)19(20)25)22-18(24)10-13-4-6-14(21)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVTVDXZDXMMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazepine core with a 4-chlorophenyl group, often using a halogenation reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core or the chlorophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers may investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for conditions where benzoxazepines have shown efficacy.
Industry
Material Science: The compound could be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide would depend on its specific biological target. Generally, benzoxazepines may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide: This compound is unique due to its specific substitution pattern and the presence of the acetamide group.
Other Benzoxazepines: Compounds such as 2-(4-chlorophenyl)-N-(2,3-dihydro-1,5-benzoxazepin-8-yl)acetamide may share similar core structures but differ in their substitution patterns and functional groups.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide lies in its specific combination of functional groups and the potential biological activities conferred by these groups.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.87 g/mol. The structure features a chlorophenyl group and a benzoxazepine moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN2O3 |
| Molecular Weight | 372.87 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA.
- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF7), lung (A549), and prostate (PC3) cancer cells.
Neuroprotective Effects
Research has also suggested neuroprotective properties attributed to the compound:
- Mechanism : It may exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival in models of neurodegeneration.
- Animal Studies : In rodent models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Cancer Cell Lines : A recent study evaluated the effect of the compound on human breast cancer cells (MCF7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 - Neuroprotection in Rodents : In a model of induced neurotoxicity using rotenone, administration of the compound resulted in a significant reduction in behavioral deficits compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
